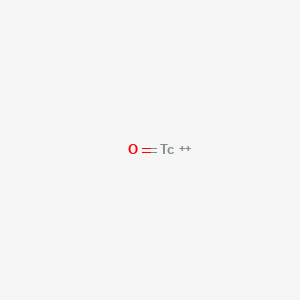

Technetium(2+), oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Technetium(2+), oxo- is a compound of technetium, a transition metal with the atomic number 43. Technetium is notable for being the first element to be artificially produced, and it is primarily used in the field of nuclear medicine. The oxo- form of technetium(2+) is characterized by the presence of an oxygen atom double-bonded to the technetium ion, forming a stable oxo complex.

Preparation Methods

Synthetic Routes and Reaction Conditions: Technetium(2+), oxo- complexes can be synthesized through various methods, including ligand-exchange reactions and reduction-substitution routes. For example, ligand-exchange reactions involving tetradentate Schiff-base ligands can produce six-coordinate technetium(2+), oxo- complexes . Another method involves the reduction of technetium heptoxide (Tc2O7) to form technetium dioxide (TcO2), which can then be further reduced to form the desired oxo complex .

Industrial Production Methods: Industrial production of technetium compounds typically involves the use of technetium-99m, a metastable isotope of technetium produced from the decay of molybdenum-99 in nuclear reactors. The technetium-99m is then chemically processed to form various technetium compounds, including technetium(2+), oxo- complexes .

Chemical Reactions Analysis

Types of Reactions: Technetium(2+), oxo- complexes undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the reduction of technetium heptoxide to technetium dioxide involves an oxidation-reduction process . Ligand-exchange reactions are also common, where the oxo ligand is replaced by other ligands under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of technetium(2+), oxo- complexes include tetradentate Schiff-base ligands, hydrogen sulfide, and various reducing agents . Reaction conditions often involve the use of organic solvents and controlled atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the reactions of technetium(2+), oxo- complexes depend on the specific reaction conditions and reagents used. For example, ligand-exchange reactions can produce a variety of six-coordinate technetium complexes with different ligands .

Scientific Research Applications

Technetium(2+), oxo- complexes have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In nuclear medicine, technetium-99m-based oxo complexes are used as diagnostic imaging agents due to their favorable decay properties and ability to form stable complexes with various ligands . In chemistry, these complexes are studied for their unique coordination chemistry and potential use in catalysis . Additionally, technetium(2+), oxo- complexes are used in the development of new radiopharmaceuticals for targeted cancer therapy .

Mechanism of Action

The mechanism of action of technetium(2+), oxo- complexes involves the formation of stable coordination complexes with various ligands. These complexes can interact with specific molecular targets in the body, such as bone tissue in the case of technetium-99m medronate . The oxo ligand plays a crucial role in stabilizing the complex and facilitating its interaction with the target molecules .

Comparison with Similar Compounds

Technetium(2+), oxo- complexes can be compared with other similar compounds, such as rhenium(2+), oxo- complexes. Both technetium and rhenium belong to group 7 of the periodic table and exhibit similar chemical properties . technetium(2+), oxo- complexes are unique in their ability to form stable coordination complexes with a wide range of ligands, making them particularly useful in nuclear medicine and radiopharmaceutical applications . Other similar compounds include manganese heptoxide and technetium heptoxide, which also form oxo complexes but differ in their oxidation states and reactivity .

Properties

CAS No. |

114113-02-9 |

|---|---|

Molecular Formula |

OTc+2 |

Molecular Weight |

112.906 g/mol |

IUPAC Name |

oxotechnetium(2+) |

InChI |

InChI=1S/O.Tc/q;+2 |

InChI Key |

JWEGBCUWUJYMOS-UHFFFAOYSA-N |

Canonical SMILES |

O=[Tc+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)

![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)

![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)

![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)